Enantiomeric Potency Differential: (S,S)-BMS-984923 vs. Active BMS-984923 at mGluR5 Receptor
The (S,S)-enantiomer of BMS-984923 demonstrates a >1,666-fold reduction in functional activity at the mGluR5 receptor compared to the therapeutically active (R,R)-enantiomer. The active BMS-984923 exhibits a binding Ki of 0.6 nM in competitive MPEPy displacement assays, whereas the (S,S)-enantiomer shows an EC50 exceeding 1 μM (functionally considered inactive at pharmacologically relevant concentrations) [1]. This stereochemistry-dependent activity cliff arises from the (4S,5S) configuration of the oxazolidinone ring, as opposed to the (4R,5R) configuration required for high-affinity allosteric binding pocket engagement. The magnitude of this differential confirms that (S,S)-BMS-984923 is the appropriate enantiomeric negative control for experiments where the active BMS-984923 is used at concentrations up to 100 nM—a range where the (S,S)-enantiomer exhibits no detectable target engagement [2].
| Evidence Dimension | mGluR5 target engagement potency |
|---|---|
| Target Compound Data | EC50 > 1,000 nM (functionally inactive; >1 μM threshold) |
| Comparator Or Baseline | Active BMS-984923 (R,R-enantiomer): Ki = 0.6 nM (MPEPy competitive binding) |
| Quantified Difference | >1,666-fold (EC50 ratio, assuming EC50 approximates Ki for functional activity comparison) |
| Conditions | mGluR5-overexpressing HEK293T cells; competitive antagonism of [³H]MPEPy binding; functional calcium flux assay |
Why This Matters
This stereochemical purity and quantified inactivity are essential for experimental designs requiring a matched-pair negative control that shares identical physicochemical properties (LogP, solubility, protein binding) with the active compound, enabling attribution of observed pharmacological effects specifically to mGluR5 SAM engagement rather than scaffold-related off-target activity.
- [1] Huang H, Degnan AP, Balakrishnan A, et al. Oxazolidinone-based allosteric modulators of mGluR5: Defining molecular switches to create a pharmacological tool box. Bioorg Med Chem Lett. 2016;26(17):4165-4169. View Source
- [2] Haas LT, Salazar SV, Smith LM, et al. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. Cell Rep. 2017;20(1):76-88. View Source
